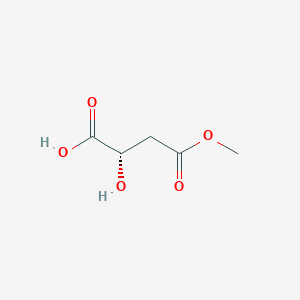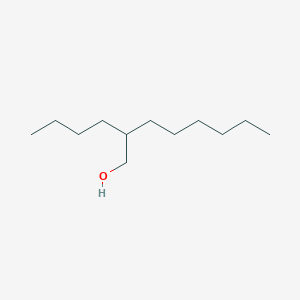
Apfelsäure-4-Me-Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid is a useful research compound. Its molecular formula is C5H8O5 and its molecular weight is 148.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymersynthese
Apfelsäure wird zur Synthese von Polyestern verwendet . Die Copolymere wurden mittels thermischer Analyse, Infrarotspektroskopie sowie durch spezifische optische Drehwerte charakterisiert . Das Vorhandensein von Zinkoxid im Reaktionsgemisch trug nicht nur zur Esterbildung bei, sondern verbesserte auch die Polyesterstabilität .
Bioabbaubare Materialien
Polyester aus Apfelsäure sind biologisch abbaubar, ungiftig und umweltfreundlich . Sie werden allein oder in Kombination in der Gewebezüchtung, in Drug-Delivery-Systemen oder in medizinischen Implantaten eingesetzt .
Hautpflegeprodukte
Apfelsäure ist ein wichtiger Inhaltsstoff in Anti-Aging-Cremes und Körperlotionen, da sie die Feuchtigkeit der Haut erhöht und abgestorbene Zellen entfernt . Es hilft auch bei der Schmerzlinderung .
Wundheilung
Apfelsäure kann eine Rolle bei der Wundheilung spielen, wenn sich die Haut nach einer Verletzung selbst repariert, was leicht durch Materialien mit heilender Wirkung beeinflusst werden kann .
Textilindustrie
Apfelsäure hat potenzielle Anwendungen in intelligenten Textilien für die Gesundheitsversorgung, insbesondere in textilbasierten Systemen zur langsamen Freisetzung von Medikamenten .
Mikrobielle Produktion
Apfelsäure kann durch mikrobielle Fermentation über oxidative/reduktive TCA- und Glyoxylat-Pfade hergestellt werden
Wirkmechanismus
Target of Action
It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are often involved in reactions with carbonyl groups .
Mode of Action
The mode of action of Malic Acid 4-Me Ester involves a chemical reaction known as the malonic ester synthesis . In this reaction, malonic esters are alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
The malonic ester synthesis, which is a key reaction involving this compound, is a crucial part of various biochemical pathways, including the synthesis of barbiturates, sedatives, and anticonvulsants .
Pharmacokinetics
It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are more acidic than simple esters, so that alkylations can be carried out via enolate formation promoted by relatively mild bases such as sodium alkoxide, and subsequent alkylation with halides .
Result of Action
The result of the action of Malic Acid 4-Me Ester is the production of a substituted acetic acid . This is achieved through the malonic ester synthesis, where the compound is alkylated and then undergoes thermal decarboxylation .
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDXMXMEZZVUKO-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)



![4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol](/img/structure/B151757.png)




